Mesaconyl-CoA

Description

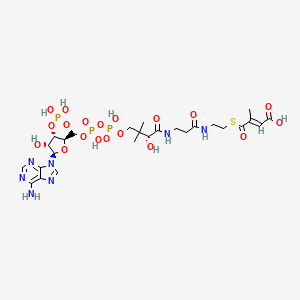

Propriétés

Formule moléculaire |

C26H40N7O19P3S |

|---|---|

Poids moléculaire |

879.6 g/mol |

Nom IUPAC |

(E)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C26H40N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h8,11-12,14,18-20,24,37-38H,4-7,9-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/b13-8+/t14-,18-,19-,20+,24-/m1/s1 |

Clé InChI |

LVBVWNJPMXCQJE-CBBDEUQJSA-N |

SMILES isomérique |

C/C(=C\C(=O)O)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

SMILES canonique |

CC(=CC(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Mesaconyl-CoA in the Ethylmalonyl-CoA Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ethylmalonyl-CoA pathway represents a critical metabolic route for carbon assimilation in numerous bacteria, particularly those lacking the glyoxylate (B1226380) cycle. This pathway enables the conversion of acetyl-CoA, a central metabolite, into key cellular building blocks. At the heart of this intricate network lies mesaconyl-CoA, a C5-dicarboxylic acid thioester, whose formation and conversion are indispensable for the pathway's progression. This technical guide provides an in-depth exploration of the role of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

This compound: A Key Intermediate in the Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a sophisticated cyclic process that ultimately converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule each of succinyl-CoA and glyoxylate.[1] this compound serves as a crucial intermediate in the core reaction sequence that transforms a C4-dicarboxylic acid into a C5 compound, which is subsequently cleaved.

The positioning of this compound within the pathway is central to its function. It is generated through the oxidation of (2S)-methylsuccinyl-CoA, a reaction catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme (2S)-methylsuccinyl-CoA dehydrogenase.[2][3] The resulting product, mesaconyl-(C1)-CoA, is then subjected to a hydration reaction.

This hydration is catalyzed by this compound hydratase, which adds a water molecule across the double bond of this compound to form erythro-β-methylmalyl-CoA.[4][5] This step is essential, as it sets up the subsequent C-C bond cleavage. The β-methylmalyl-CoA is then cleaved by β-methylmalyl-CoA lyase to yield glyoxylate and propionyl-CoA.[4] Glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate, while propionyl-CoA is carboxylated to eventually yield succinyl-CoA, which enters the TCA cycle.[4][6]

The conversion of this compound to β-methylmalyl-CoA is a reversible reaction. In the context of the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation, the hydration of this compound is the physiologically relevant direction.[4][5] However, the reverse reaction, the dehydration of β-methylmalyl-CoA, is a key step in other metabolic pathways, such as the 3-hydroxypropionate (B73278) bicycle for autotrophic CO2 fixation in Chloroflexus aurantiacus.[4][6]

Quantitative Data on Key Enzymes

The efficiency of the enzymatic steps involving this compound is critical for the overall flux through the ethylmalonyl-CoA pathway. The following table summarizes key quantitative data for the enzymes responsible for the formation and consumption of this compound.

| Enzyme | Organism | Substrate | Km (μM) | kcat (s-1) | Specific Activity (μmol min-1 mg-1) | Notes |

| (2S)-Methylsuccinyl-CoA Dehydrogenase (MCD) | Rhodobacter sphaeroides | (2S)-Methylsuccinyl-CoA | - | - | - | Highly specific for (2S)-methylsuccinyl-CoA. Activity with succinyl-CoA is ~200-fold lower.[3] |

| This compound Hydratase (Mch) | Rhodobacter sphaeroides | erythro-β-Methylmalyl-CoA | - | 1900 | 1400 | The physiological reaction is the hydration of this compound.[4] |

| This compound Hydratase (Mch) | Chloroflexus aurantiacus | erythro-β-Methylmalyl-CoA | - | 1700 | 1300 | Functions in the 3-hydroxypropionate bi-cycle.[4] |

| This compound Hydratase (Mch) | Haloarcula hispanica | Mesaconyl-C1-CoA | 120 ± 10 | 89 (dimeric enzyme) | - | Also acts on Mesaconyl-C4-CoA with a Km of 550 ± 90 μM.[6][7] |

| erythro-β-Methylmalyl-CoA | 110 ± 10 | |||||

| Mesaconyl-C(4)-CoA hydratase (Meh) | Chloroflexus aurantiacus | 3-Methylfumaryl-CoA (Mesaconyl-C4-CoA) | 75 | 1045 | - | Catalyzes the hydration of mesaconyl-C4-CoA to (3S)-citramalyl-CoA.[4] |

Experimental Protocols

A thorough understanding of the ethylmalonyl-CoA pathway and the role of this compound has been made possible through a variety of experimental techniques. Detailed below are methodologies for key experiments.

Heterologous Expression and Purification of this compound Hydratase

This protocol describes the expression and purification of a His-tagged this compound hydratase, a common procedure for obtaining sufficient quantities of the enzyme for characterization.[5][7]

-

Gene Cloning: The gene encoding this compound hydratase is amplified by PCR from the genomic DNA of the source organism (e.g., Rhodobacter sphaeroides). The PCR product is then cloned into an expression vector, such as pET16b, which adds an N-terminal His-tag to the expressed protein.

-

Transformation and Expression: The resulting plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is further incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

-

Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole). The cells are lysed by sonication or using a French press. The cell debris is removed by centrifugation to obtain the crude cell extract.

-

Affinity Chromatography: The crude extract is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged this compound hydratase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.

-

Purity Assessment: The purity of the enzyme at each step is assessed by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

Enzyme Activity Assay for this compound Hydratase

The activity of this compound hydratase can be determined using a coupled spectrophotometric assay or a direct UPLC-based method.[5][8]

Coupled Spectrophotometric Assay (Dehydration direction):

This assay measures the formation of this compound from β-methylmalyl-CoA, which has a higher absorbance at 290 nm.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

2 mM propionyl-CoA

-

5 mM glyoxylate

-

A catalytic amount of β-methylmalyl-CoA lyase (to generate β-methylmalyl-CoA in situ)

-

-

Initiation and Measurement: The reaction is initiated by the addition of the purified this compound hydratase. The increase in absorbance at 290 nm is monitored over time using a spectrophotometer.

-

Calculation: The rate of the reaction is calculated using the molar extinction coefficient of this compound at 290 nm.

UPLC-Based Assay (Hydration and Dehydration directions):

This method allows for the direct measurement of the conversion of this compound to β-methylmalyl-CoA or the reverse reaction.[6]

-

Reaction Mixture:

-

Hydration: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 1 mM this compound, and the enzyme.

-

Dehydration: 100 mM Tris-HCl (pH 7.8), 5 mM MgCl2, 0.5 mM β-methylmalyl-CoA, and the enzyme.

-

-

Incubation and Quenching: The reaction is incubated at a specific temperature (e.g., 37°C). At different time points, aliquots are taken and the reaction is stopped by adding a quenching solution (e.g., 2 M HCl/10% acetonitrile).

-

Analysis: The quenched samples are centrifuged to remove precipitated protein, and the supernatant is analyzed by UPLC on a C18 reverse-phase column. The CoA esters are detected by their absorbance at 260 nm.

-

Quantification: The concentrations of the substrate and product are determined by comparing the peak areas to a standard curve.

13C-Labeling Experiments to Trace Pathway Flux

Stable isotope labeling is a powerful technique to confirm the operation of a metabolic pathway in vivo.[2][9]

-

Cell Culture: Grow the bacterial cells in a minimal medium with a non-labeled carbon source (e.g., methanol (B129727) or acetate) to a steady state.

-

Labeling Pulse: Introduce a 13C-labeled substrate (e.g., [1-13C]acetate or [U-13C]acetate) into the culture.

-

Sampling: Collect cell samples at various time points after the addition of the labeled substrate.

-

Metabolite Extraction: Quench the metabolism rapidly (e.g., by adding cold methanol) and extract the intracellular metabolites, including CoA esters.

-

LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different isotopologues of the pathway intermediates, including this compound.

-

Data Analysis: By tracking the time-dependent incorporation of the 13C label into successive intermediates, the sequence of the pathway can be determined. For example, the label from [U-13C]acetate would be expected to appear in ethylmalonyl-CoA, then methylsuccinyl-CoA, and subsequently in this compound.[2]

Visualizations of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

Caption: The Ethylmalonyl-CoA Pathway highlighting this compound.

Caption: Experimental workflow for enzyme characterization.

Conclusion

This compound is a linchpin metabolite in the ethylmalonyl-CoA pathway, sitting at the crossroads of C-C bond formation and cleavage. The enzymes that produce and consume it, (2S)-methylsuccinyl-CoA dehydrogenase and this compound hydratase, respectively, are highly specialized catalysts that ensure the efficient flow of carbon through this essential anabolic route. The unique nature of these enzymes and their substrates makes them potential targets for metabolic engineering to produce value-added chemicals. Furthermore, as the ethylmalonyl-CoA pathway is crucial for the survival of certain pathogenic bacteria, the enzymes acting on this compound could represent novel targets for antimicrobial drug development. The detailed understanding of the role of this compound, supported by robust quantitative data and experimental methodologies, provides a solid foundation for future research and biotechnological applications.

References

- 1. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for substrate specificity of methylsuccinyl-CoA dehydrogenase, an unusual member of the acyl-CoA dehydrogenase family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Mesaconyl-CoA in Autotrophic CO2 Fixation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global imperative to understand and engineer carbon fixation has intensified research into novel autotrophic pathways beyond the well-established Calvin-Benson-Bassham cycle. Among these, pathways involving the C5-dicarboxylate intermediate, Mesaconyl-Coenzyme A (Mesaconyl-CoA), have emerged as significant routes for CO2 assimilation in certain bacteria and archaea. This technical guide provides an in-depth exploration of the function of this compound in two key autotrophic CO2 fixation pathways: the 3-hydroxypropionate (B73278) bi-cycle and the methylaspartate cycle. We will detail the enzymatic steps, present quantitative data on enzyme kinetics, and provide comprehensive experimental protocols for the study of these pathways. Furthermore, this guide includes detailed diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of these intricate metabolic networks.

Introduction

The fixation of inorganic carbon into organic matter is a cornerstone of life on Earth. While the Calvin cycle is the most prevalent pathway, nature has evolved a diverse array of alternative strategies for autotrophic growth. Understanding these alternative pathways is not only crucial for comprehending microbial ecology and evolution but also opens new avenues for synthetic biology and the development of novel therapeutics targeting microbial metabolism. This compound, a derivative of itaconic acid, is a central intermediate in at least two such pathways, highlighting its importance in the metabolic versatility of autotrophic microorganisms.

This guide will focus on the function of this compound in:

-

The 3-Hydroxypropionate Bi-cycle: A carbon fixation pathway found in some phototrophic and chemotrophic bacteria, such as the green non-sulfur bacterium Chloroflexus aurantiacus.[1][2][3]

-

The Methylaspartate Cycle: An anaplerotic pathway for acetate (B1210297) assimilation that also plays a role in carbon metabolism in some haloarchaea.[4][5][6][7]

We will provide a detailed examination of the core reactions involving this compound, the enzymes that catalyze them, and the quantitative data that underpins our current understanding.

The 3-Hydroxypropionate Bi-cycle: A Detailed Look at this compound's Journey

The 3-hydroxypropionate bi-cycle is a complex and elegant pathway for autotrophic CO2 fixation. It is characterized by two interconnected cycles. This compound plays a crucial role in the second cycle, which is responsible for the assimilation of glyoxylate (B1226380), a product of the first cycle.[8]

The key steps involving this compound are:

-

Dehydration of β-Methylmalyl-CoA: The precursor to this compound is erythro-β-methylmalyl-CoA. This molecule is dehydrated by the enzyme This compound hydratase (also known as β-methylmalyl-CoA dehydratase) to form mesaconyl-C1-CoA.[1][9]

-

Intramolecular CoA Transfer: In a remarkable and unusual enzymatic step, the Coenzyme A moiety is transferred from the C1 to the C4 carboxyl group of mesaconate. This reaction is catalyzed by This compound C1-C4 CoA transferase , resulting in the formation of mesaconyl-C4-CoA.[1][2][3][4][5] This intramolecular transfer is a key feature of this pathway.

-

Hydration to (S)-Citramalyl-CoA: Mesaconyl-C4-CoA is then hydrated by Mesaconyl-C4-CoA hydratase to yield (S)-citramalyl-CoA.[8] This intermediate is subsequently cleaved to regenerate acetyl-CoA and produce pyruvate, a central metabolite.

Quantitative Data on Key Enzymes

The efficiency and regulation of the 3-hydroxypropionate bi-cycle are dictated by the kinetic properties of its constituent enzymes. The following table summarizes the available quantitative data for the key enzymes involved in this compound metabolism in Chloroflexus aurantiacus.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| This compound C1-C4 CoA transferase | Mesaconyl-C1-CoA | 160 | 370 | 2.3 x 106 | Chloroflexus aurantiacus | [1] |

| This compound C1-C4 CoA transferase | Mesaconyl-C4-CoA | 200 | 320 | 1.6 x 106 | Chloroflexus aurantiacus | [1] |

| Mesaconyl-C4-CoA hydratase | Mesaconyl-C4-CoA | 75 | 1045 | - | Chloroflexus aurantiacus | [8][10] |

Signaling Pathway Diagram

Caption: Key enzymatic steps involving this compound in the 3-hydroxypropionate bi-cycle.

The Methylaspartate Cycle: An Anaplerotic Role for this compound

In some haloarchaea, this compound is an intermediate in the methylaspartate cycle, an anaplerotic pathway that replenishes intermediates of the tricarboxylic acid (TCA) cycle, particularly when growing on acetate.[4][5][6][7]

The steps involving this compound in this cycle are:

-

Activation of Mesaconate: Mesaconate is activated to mesaconyl-C1-CoA by the enzyme Succinyl-CoA:mesaconate CoA-transferase .[4][7]

-

Hydration to β-Methylmalyl-CoA: Mesaconyl-C1-CoA is then hydrated to erythro-β-methylmalyl-CoA by This compound hydratase .[4][7] This β-methylmalyl-CoA is subsequently cleaved to propionyl-CoA and glyoxylate.

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic data for the enzymes involved in this compound metabolism in the methylaspartate cycle of Haloarcula hispanica.

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | Organism | Reference |

| Succinyl-CoA:mesaconate CoA-transferase | Succinyl-CoA | 0.23 ± 0.03 | 12 ± 0.4 | Haloarcula hispanica | [7][11] |

| Succinyl-CoA:mesaconate CoA-transferase | Mesaconate | 0.35 ± 0.05 | 12 ± 0.6 | Haloarcula hispanica | [7][11] |

| This compound hydratase | Mesaconyl-C1-CoA | 0.22 ± 0.03 | 100 ± 5 | Haloarcula hispanica | [7][11] |

| This compound hydratase | β-Methylmalyl-CoA | 0.11 ± 0.01 | 350 ± 10 | Haloarcula hispanica | [7][11] |

Signaling Pathway Diagram

Caption: Key enzymatic steps involving this compound in the methylaspartate cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Purification of Recombinant this compound Transferase from R. castenholzii

Objective: To purify recombinant this compound C1-C4 CoA transferase for biochemical characterization.

Methodology:

-

Gene Cloning and Expression:

-

The gene encoding this compound transferase from Roseiflexus castenholzii is cloned into a pEASY-E1 expression vector with an N-terminal 6xHis-tag.

-

The resulting plasmid is transformed into E. coli BL21(DE3) cells.

-

Cells are grown in Luria-Bertani (LB) broth with ampicillin (B1664943) at 37°C until an OD600 of 0.6-0.8 is reached.

-

Gene expression is induced with 0.1 mM IPTG overnight at 25°C.

-

-

Cell Lysis and Crude Extract Preparation:

-

Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The cell lysate is centrifuged to remove cell debris, and the supernatant (crude extract) is collected.

-

-

Affinity Chromatography:

-

The crude extract is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography:

-

The eluted fractions containing the protein of interest are pooled and concentrated.

-

The concentrated protein is further purified by size-exclusion chromatography (gel filtration) using a column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove any remaining impurities and aggregates.

-

-

Purity Assessment:

-

The purity of the final protein preparation is assessed by SDS-PAGE.

-

Enzyme Assay for this compound C1-C4 CoA Transferase

Source: [1]

Objective: To determine the kinetic parameters of this compound C1-C4 CoA transferase.

Methodology:

-

Assay Principle: The assay is based on the difference in the UV absorbance spectra of mesaconyl-C1-CoA and mesaconyl-C4-CoA at 290 nm. The conversion of mesaconyl-C1-CoA to mesaconyl-C4-CoA results in an increase in absorbance at this wavelength.

-

Reaction Mixture:

-

200 mM HEPES/KOH buffer, pH 8.0

-

22 nM purified this compound C1-C4 CoA transferase

-

Varying concentrations of mesaconyl-C1-CoA or mesaconyl-C4-CoA (e.g., 40-1600 µM)

-

-

Procedure:

-

The reaction is performed in a 150 µL volume in a quartz cuvette.

-

The reaction mixture is pre-incubated at 55°C.

-

The reaction is initiated by the addition of the substrate.

-

The change in absorbance at 290 nm is monitored over time using a spectrophotometer.

-

The initial reaction rates are calculated from the linear phase of the reaction.

-

-

Data Analysis:

-

The kinetic parameters (Km and Vmax) are determined by fitting the initial rate data to the Michaelis-Menten equation.

-

Quantification of this compound by LC-MS/MS

Source: [12][13][14][15][16][17][18]

Objective: To accurately quantify this compound and other short-chain acyl-CoAs in biological samples.

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., cell pellets, tissue homogenates) are rapidly quenched to halt metabolic activity.

-

Acyl-CoAs are extracted using a suitable extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).

-

An internal standard (e.g., a stable isotope-labeled acyl-CoA) is added at the beginning of the extraction to correct for sample loss and matrix effects.

-

The extract is centrifuged to remove precipitated proteins and other debris.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

A reversed-phase C18 column is typically used for separation.

-

A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

-

Mass Spectrometry (MS/MS):

-

Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion (a characteristic fragment ion) for each analyte. For Coenzyme A and its esters, a common neutral loss of 507 Da is often monitored.

-

-

-

Data Analysis:

-

The concentration of each acyl-CoA is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of authentic standards.

-

Experimental Workflow Diagram:

Caption: A streamlined workflow for the quantification of this compound using LC-MS/MS.

Conclusion and Future Directions

This compound is a critical intermediate in at least two distinct autotrophic and anaplerotic pathways, underscoring its significance in microbial carbon metabolism. The 3-hydroxypropionate bi-cycle and the methylaspartate cycle showcase the remarkable enzymatic strategies that have evolved to utilize this C5-dicarboxylate. The detailed understanding of the enzymes involved, their kinetics, and the overall pathway flux is essential for both fundamental microbiology and applied biotechnology.

Future research in this area will likely focus on:

-

Metabolic Engineering: Leveraging the enzymes of these pathways to engineer novel carbon fixation routes in heterotrophic organisms for the production of biofuels and other valuable chemicals.

-

Drug Discovery: Targeting the unique enzymes of these pathways, such as the intramolecular this compound transferase, could provide a novel strategy for developing specific antimicrobial agents.

-

Elucidation of Regulatory Mechanisms: A deeper understanding of how these pathways are regulated in their native organisms will be crucial for their effective manipulation.

-

Discovery of New Pathways: Further exploration of microbial diversity may reveal additional pathways that utilize this compound, expanding our knowledge of carbon metabolism.

This technical guide provides a solid foundation for researchers and professionals seeking to delve into the fascinating world of this compound and its role in autotrophic CO2 fixation. The provided data, diagrams, and protocols are intended to be a valuable resource for advancing our understanding and application of these important metabolic pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Retrobiosynthetic analysis of carbon fixation in the phototrophic eubacterium Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The methylaspartate cycle in haloarchaea and its possible role in carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autotrophic CO(2) fixation by Chloroflexus aurantiacus: study of glyoxylate formation and assimilation via the 3-hydroxypropionate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Assaying for the 3-hydroxypropionate cycle of carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A bicyclic autotrophic CO2 fixation pathway in Chloroflexus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]

- 17. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Mesaconyl-CoA: Structure, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesaconyl-coenzyme A (mesaconyl-CoA) is a crucial intermediate in several central carbon metabolic pathways in various microorganisms. As an unsaturated dicarboxylic acid thioester of coenzyme A, its unique chemical structure and properties are fundamental to its biological function. This technical guide provides a comprehensive overview of the structure, chemical properties, and metabolic significance of this compound, with a focus on quantitative data and detailed experimental methodologies. This information is intended to support researchers in biochemistry, microbiology, and drug development in their understanding and potential applications of this key metabolite.

This compound: Structure and Chemical Identity

This compound is formally derived from the condensation of the thiol group of coenzyme A with the C1-carboxyl group of mesaconic acid (2-methylfumaric acid).

Chemical Structure:

The structure of this compound consists of a mesaconate moiety linked to a coenzyme A molecule via a thioester bond. The systematic name is (2E)-3-carboxy-2-methylprop-2-enoyl-CoA.

Molecular Formula: C₂₆H₄₀N₇O₁₉P₃S[1]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling in experimental settings and for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 879.6 g/mol | [1] |

| Exact Mass | 879.13125424 Da | PubChem CID: 11966166 |

| Aqueous Solubility | Data not available in the literature. It is expected to be soluble in aqueous buffers due to the charged phosphate (B84403) and carboxyl groups. | - |

| pKa | 1:21:2.90; 1:31:0.90; 1:32:5.94; 1:46:0.82; 1:53:3.48 | ModelSEED |

| Stability | While specific quantitative data on half-life at various pH and temperatures are limited, this compound is noted to be sufficiently stable for enzymatic assays conducted at physiological pH and temperatures ranging from 30°C to 55°C. Hydrolysis of the thioester bond can occur, particularly at non-neutral pH. | General knowledge based on thioester chemistry |

| UV Absorbance Maximum | A distinct UV spectrum with a maximum absorbance around 284 nm in potassium phosphate/formic acid buffer (pH 4.2), which differs from other CoA thioesters like propionyl-CoA and β-methylmalyl-CoA. | [2] |

Metabolic Significance and Signaling Pathways

This compound is a key intermediate in two significant metabolic pathways: the 3-hydroxypropionate (B73278) bicycle for autotrophic CO₂ fixation and the ethylmalonyl-CoA pathway for the assimilation of C2 compounds.

The 3-Hydroxypropionate Bicycle

This pathway is utilized by some phototrophic bacteria, such as Chloroflexus aurantiacus, for the fixation of inorganic carbon.[3][4][5][6][7] In this cycle, this compound is formed from β-methylmalyl-CoA through the action of this compound hydratase. It is then isomerized to mesaconyl-C4-CoA by this compound C1-C4 CoA transferase, a key step in the regeneration of acetyl-CoA and the net fixation of CO₂.[8]

The Ethylmalonyl-CoA Pathway

In bacteria lacking the glyoxylate cycle, such as Rhodobacter sphaeroides and Methylobacterium extorquens, the ethylmalonyl-CoA pathway serves as an alternative route for the assimilation of acetyl-CoA.[9][10][11][12][13] In this pathway, crotonyl-CoA is carboxylated to form ethylmalonyl-CoA, which is then converted through a series of reactions to this compound. This compound hydratase then catalyzes the hydration of this compound to β-methylmalyl-CoA, which is subsequently cleaved to yield glyoxylate and propionyl-CoA for use in central metabolism.[14]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and enzymatic analysis of this compound are critical for its study. The following protocols are based on established methods in the literature.

Synthesis of this compound

This protocol describes the chemical synthesis of this compound from mesaconic acid and coenzyme A.

Materials:

-

Mesaconic acid

-

Diethylether

-

Pyridine (B92270) (water-free)

-

Ethyl chloroformate

-

Coenzyme A (CoA) lithium salt

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Dissolve 116 mg of mesaconic acid (0.5 M) in 2 mL of diethylether in a flask on an ice bath.

-

While stirring, add 80 µL of water-free pyridine and 94 µL of ice-cold ethyl chloroformate.

-

Continue stirring on ice for 15 minutes to allow for the formation of mesaconic anhydride (B1165640).

-

In a separate beaker, prepare a solution of 2.5 mM CoA and 25 mM NaHCO₃ in water, also on ice.

-

Slowly add the supernatant containing the mesaconic anhydride to the CoA solution with constant stirring.

-

Continue the reaction on ice for 30 minutes.

-

Adjust the pH of the reaction mixture to 3.0 with HCl to quench the reaction.

Purification of this compound by HPLC

This protocol outlines the purification of the synthesized mesaconyl-C1-CoA and mesaconyl-C4-CoA isomers using high-performance liquid chromatography (HPLC).

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., Gemini 10 µm NX-C18 110 Å)

-

Mobile Phase A: 25 mM Ammonium formate/formic acid buffer, pH 4.2

-

Mobile Phase B: Methanol

-

Lyophilizer

Procedure:

-

Equilibrate the C18 column with a mixture of 14% Mobile Phase B in Mobile Phase A.

-

Inject the synthesized this compound reaction mixture onto the column.

-

Elute the CoA esters using a linear gradient of 14% to 50% Mobile Phase B over 10 minutes at a flow rate of 25 mL/min.

-

Monitor the elution profile at 260 nm. Free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA will have distinct retention times and UV spectra.

-

Collect the fractions corresponding to the desired this compound isomers.

-

Lyophilize the collected fractions to obtain a dry powder of the purified this compound.

-

Store the purified product at -20°C.

Enzymatic Assay for this compound Hydratase

This spectrophotometric assay measures the activity of this compound hydratase by monitoring the change in absorbance upon the conversion of β-methylmalyl-CoA to this compound.

Materials:

-

Purified this compound hydratase

-

β-methylmalyl-CoA (substrate)

-

MOPS-K⁺ buffer (100 mM, pH 7.5)

-

Magnesium chloride (MgCl₂, 4 mM)

-

Spectrophotometer capable of measuring absorbance at 284 nm

-

Quartz cuvettes

Procedure:

-

Prepare a reaction mixture containing 100 mM MOPS-K⁺ buffer (pH 7.5) and 4 mM MgCl₂.

-

Add a known concentration of β-methylmalyl-CoA to the reaction mixture.

-

Initiate the reaction by adding a small amount of purified this compound hydratase.

-

Immediately monitor the increase in absorbance at 284 nm, which corresponds to the formation of this compound.

-

The initial rate of the reaction can be used to calculate the enzyme activity.

Enzymatic Assay for this compound Transferase

This spectrophotometric assay determines the activity of this compound C1-C4 CoA transferase by measuring the increase in absorbance at 290 nm as mesaconyl-C1-CoA is converted to mesaconyl-C4-CoA, which has a higher extinction coefficient at this wavelength.

Materials:

-

Purified this compound transferase

-

Mesaconyl-C1-CoA (substrate)

-

HEPES/KOH buffer (200 mM, pH 8.0)

-

Spectrophotometer with a temperature-controlled cuvette holder

-

3 mm quartz cuvettes

Procedure:

-

Prepare a 150 µL assay volume containing 200 mM HEPES/KOH buffer (pH 8.0) and varying concentrations of mesaconyl-C1-CoA.

-

Add a known concentration (e.g., 22 nM) of purified this compound transferase.

-

Incubate the reaction mixture at 55°C.

-

Monitor the increase in absorbance at 290 nm over time.

-

The rate of change in absorbance can be used to determine the enzyme's kinetic parameters, using a Δɛ₂₉₀ of 2900 M⁻¹cm⁻¹.

Conclusion

This compound is a metabolite of significant interest due to its central role in microbial carbon metabolism. Its unique structure and chemical properties dictate its reactivity and interactions with key enzymes in pathways such as the 3-hydroxypropionate bicycle and the ethylmalonyl-CoA pathway. The detailed experimental protocols provided herein offer a practical guide for researchers investigating these pathways and the enzymes involved. Further research into the physical properties of this compound, such as its precise solubility and stability under various conditions, will further enhance our ability to study and potentially engineer these metabolic routes for biotechnological applications.

References

- 1. This compound | C26H40N7O19P3S | CID 11966166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxypropionate bicycle - Proteopedia, life in 3D [proteopedia.org]

- 4. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. web.gps.caltech.edu [web.gps.caltech.edu]

- 7. journals.asm.org [journals.asm.org]

- 8. Crystal Structure of an Intramolecular Mesaconyl-Coenzyme A Transferase From the 3-Hydroxypropionic Acid Cycle of Roseiflexus castenholzii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. britannica.com [britannica.com]

- 14. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Mesaconyl-CoA in Chloroflexus aurantiacus: A Core Component of the 3-Hydroxypropionate Bi-Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroflexus aurantiacus, a thermophilic, filamentous anoxygenic phototrophic bacterium, utilizes a unique carbon fixation pathway known as the 3-hydroxypropionate (B73278) bi-cycle. This intricate metabolic network is central to the organism's ability to convert inorganic carbon into essential biomass. A pivotal intermediate within this bi-cycle is mesaconyl-CoA, the biosynthesis and subsequent conversion of which are critical for the overall flux of the pathway. This technical guide provides a comprehensive overview of the enzymatic steps leading to the formation of this compound in C. aurantiacus, detailing the enzymes involved, their kinetics, and the experimental protocols used to elucidate this segment of the carbon fixation pathway. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially modulate this unique metabolic route.

Introduction to the 3-Hydroxypropionate Bi-Cycle

Chloroflexus aurantiacus employs the 3-hydroxypropionate bi-cycle for autotrophic carbon dioxide fixation, a process distinct from the more common Calvin-Benson-Bassham cycle.[1][2] This pathway is characterized by two interconnected cycles. The first cycle involves the carboxylation of acetyl-CoA and propionyl-CoA to form glyoxylate (B1226380). The second cycle assimilates glyoxylate to ultimately produce pyruvate, a key precursor for various biosynthetic pathways.[1][3] this compound emerges as a crucial C5-dicarboxylic acid intermediate in the second cycle of this pathway.[4][5]

The Enzymatic Synthesis of this compound

The direct precursor to this compound in the 3-hydroxypropionate bi-cycle is β-methylmalyl-CoA. The formation of this compound is catalyzed by the enzyme This compound hydratase (also referred to as β-methylmalyl-CoA dehydratase), which facilitates a reversible dehydration reaction.[4][5] Following its synthesis, mesaconyl-C1-CoA is isomerized to mesaconyl-C4-CoA by This compound C1-C4 CoA transferase .[1] This intramolecular transfer is a key step enabling the subsequent hydration to (S)-citramalyl-CoA, catalyzed by mesaconyl-C4-CoA hydratase .[1]

The key enzymatic reactions involving this compound are:

-

β-Methylmalyl-CoA ⇌ Mesaconyl-C1-CoA + H₂O (catalyzed by this compound hydratase)[4][5]

-

Mesaconyl-C1-CoA ⇌ Mesaconyl-C4-CoA (catalyzed by this compound C1-C4 CoA transferase)[1]

-

Mesaconyl-C4-CoA + H₂O ⇌ (S)-Citramalyl-CoA (catalyzed by Mesaconyl-C4-CoA hydratase)[1]

Quantitative Data on Key Enzymes

The activities of the enzymes involved in the biosynthesis and conversion of this compound have been characterized, providing insights into the pathway's regulation and efficiency.

| Enzyme | Organism | Growth Condition | Specific Activity | Km | kcat | Molecular Weight (kDa) | Reference |

| This compound Hydratase | Chloroflexus aurantiacus | Autotrophic | 20-30 nmol min⁻¹ mg⁻¹ | - | - | 80 (dimer) | [6] |

| Heterotrophic | 10-15 fold lower than autotrophic | - | - | [6] | |||

| Recombinant in E. coli | - | 1300 µmol min⁻¹ mg⁻¹ | - | 1700 s⁻¹ | [2] | ||

| This compound C1-C4 CoA Transferase | Chloroflexus aurantiacus | - | 495 µmol min⁻¹ mg⁻¹ (for mesaconyl-C1-CoA) | 0.16 mM (for mesaconyl-C1-CoA) | 370 s⁻¹ | - | [4] |

| 430 µmol min⁻¹ mg⁻¹ (for mesaconyl-C4-CoA) | 0.2 mM (for mesaconyl-C4-CoA) | 320 s⁻¹ | [4] | ||||

| Mesaconyl-C4-CoA Hydratase | Chloroflexus aurantiacus | - | - | 75 µM (for 3-methylfumaryl-CoA) | 1045 s⁻¹ | - | [7] |

| Malonyl-CoA Reductase | Chloroflexus aurantiacus | Autotrophic | 0.08 µmol min⁻¹ mg⁻¹ | 30 µM (for malonyl-CoA) | 25 s⁻¹ | 300 (dimer) | [8][9] |

| Heterotrophic | 0.03 µmol min⁻¹ mg⁻¹ | 25 µM (for NADPH) | [8][9] |

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is an integral part of the 3-hydroxypropionate bi-cycle. The following diagram illustrates the core reactions centered around this compound.

Caption: Core reactions of the second cycle of the 3-hydroxypropionate bi-cycle.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from Zarzycki et al. (2009) and Sasikaran et al. (2014).[4]

-

Preparation of Mesaconic Anhydride (B1165640):

-

Dissolve 0.5 M mesaconic acid in diethyl ether on ice.

-

Add water-free pyridine (B92270) and ice-cold ethyl chloroformate under constant stirring.

-

After 15 minutes, collect the supernatant containing mesaconic anhydride.

-

-

Synthesis of this compound:

-

Slowly add the mesaconic anhydride supernatant to a solution of 2.5 mM Coenzyme A in 25 mM NaHCO₃ on ice with constant stirring.

-

After 30 minutes, adjust the pH to 3.0 with HCl.

-

-

Purification:

-

Separate free CoA, mesaconyl-C1-CoA, and mesaconyl-C4-CoA using High-Performance Liquid Chromatography (HPLC).

-

A C18 reverse-phase column is typically used with a methanol (B129727) gradient in an ammonium (B1175870) formate (B1220265) buffer (pH 4.2).[4]

-

Mesaconyl-C1-CoA and mesaconyl-C4-CoA can be differentiated by their distinct UV spectra and retention times.[4]

-

Heterologous Expression and Purification of Recombinant this compound Hydratase

This protocol is based on the methods described by Zarzycki et al. (2008).[5]

Caption: Workflow for the purification of recombinant this compound hydratase.

-

Gene Cloning and Expression:

-

The gene encoding this compound hydratase from C. aurantiacus is cloned into an expression vector (e.g., pET vector) with an N-terminal His-tag.[5]

-

The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein expression is induced, typically with IPTG.

-

-

Cell Lysis and Clarification:

-

Harvested E. coli cells are resuspended in a suitable buffer and lysed.

-

The cell lysate is clarified by ultracentrifugation (e.g., 100,000 x g) to remove cell debris.[5]

-

-

Purification Steps:

-

Heat Precipitation: The crude extract is heated (e.g., at 70°C for 10 minutes) to denature and precipitate heat-labile E. coli proteins. The thermostable this compound hydratase from the thermophilic C. aurantiacus remains in the supernatant after centrifugation.[5]

-

Affinity Chromatography: The heat-treated supernatant is applied to a Ni-NTA affinity column. The His-tagged protein binds to the column and is subsequently eluted using a gradient of imidazole.[5]

-

-

Purity Analysis:

-

The purity of the recombinant protein is assessed by SDS-PAGE.[5]

-

Enzyme Assay for this compound Hydratase

This assay is based on the protocol described by Zarzycki et al. (2008).[5]

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM MOPS-K⁺ buffer (pH 7.5)

-

4 mM MgCl₂

-

2.5 mM propionyl-CoA

-

Traces of [1-¹⁴C]propionyl-CoA

-

15 mM glyoxylate

-

Recombinant L-malyl-CoA/β-methylmalyl-CoA lyase (to generate the substrate, β-methylmalyl-CoA, in situ)

-

-

-

Enzyme Reaction:

-

The reaction is initiated by the addition of the purified this compound hydratase or cell extract.

-

Incubate at the optimal temperature for the C. aurantiacus enzyme (55°C).[2]

-

-

Product Detection and Quantification:

-

The formation of radiolabeled this compound from [1-¹⁴C]propionyl-CoA is monitored by HPLC with a radioactivity detector.[5]

-

Alternatively, a coupled spectrophotometric assay can be used, monitoring the increase in absorbance at around 284 nm, which corresponds to the formation of the double bond in this compound.[2]

-

Conclusion

The biosynthesis of this compound is a critical juncture in the 3-hydroxypropionate bi-cycle of Chloroflexus aurantiacus. A detailed understanding of the enzymes involved, their kinetics, and the experimental methodologies to study them is essential for researchers aiming to unravel the intricacies of this unique carbon fixation pathway. The data and protocols presented in this guide offer a solid foundation for further investigations into the metabolism of C. aurantiacus and may inform the development of novel biotechnological applications, such as the engineering of microorganisms for the production of valuable chemicals or the identification of new targets for antimicrobial drug development. The unique enzymatic machinery of this pathway presents a rich area for future research and discovery.

References

- 1. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 3. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sinobiological.com [sinobiological.com]

- 6. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malonyl-coenzyme A reductase from Chloroflexus aurantiacus, a key enzyme of the 3-hydroxypropionate cycle for autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Fate of Mesaconyl-CoA in Rhodobacter sphaeroides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of mesaconyl-CoA in the purple non-sulfur bacterium Rhodobacter sphaeroides. This bacterium utilizes the ethylmalonyl-CoA pathway for the assimilation of C2 compounds, a pathway in which this compound is a key intermediate. Understanding the enzymes and reactions involved in the conversion of this compound is crucial for metabolic engineering and potential biotechnological applications.

The Ethylmalonyl-CoA Pathway: A Central Route for Carbon Assimilation

Rhodobacter sphaeroides employs the ethylmalonyl-CoA pathway to convert acetyl-CoA into essential building blocks for cellular growth. This pathway is a critical alternative to the glyoxylate (B1226380) cycle, which is absent in this organism. This compound is a five-carbon dicarboxylic acid thioester that lies at a crucial juncture within this metabolic route.

The primary fate of this compound in R. sphaeroides is its hydration to β-methylmalyl-CoA, a reaction catalyzed by this compound hydratase. Subsequently, β-methylmalyl-CoA is cleaved to glyoxylate and propionyl-CoA by β-methylmalyl-CoA lyase. Propionyl-CoA is then carboxylated and ultimately converted to succinyl-CoA, a citric acid cycle intermediate. Glyoxylate is condensed with another molecule of acetyl-CoA to form malate, another key cellular metabolite.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound in Rhodobacter sphaeroides.

Table 1: Kinetic Parameters of this compound Hydratase from Rhodobacter sphaeroides

| Substrate | Vmax (μmol min⁻¹ mg⁻¹) | Km (mM) | kcat (s⁻¹) | Source |

| erythro-β-methylmalyl-CoA | 1,300 | - | 1,900 | [1][2][3] |

| This compound | - | - | - |

Note: The kinetic data for the hydration of this compound is not explicitly stated in the reviewed literature, however, the enzyme catalyzes a reversible reaction.

Table 2: Kinetic Parameters of (3S)-Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl1) from Rhodobacter sphaeroides

| Substrate | Specific Activity (U mg⁻¹) | Apparent Km (mM) | Source |

| (3S)-malyl-CoA | 4.1 | 0.02 | [4] |

| β-methylmalyl-CoA | 4.5 | 0.01 | [5] |

Table 3: Kinetic Parameters of (2S)-Methylsuccinyl-CoA Dehydrogenase from Rhodobacter sphaeroides

| Substrate | Vmax (μmol min⁻¹ mg⁻¹) | Km (μM) | Source |

| (2S)-methylsuccinyl-CoA | 6 | 20 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism in R. sphaeroides.

Heterologous Expression and Purification of this compound Hydratase

This protocol describes the expression of the R. sphaeroides this compound hydratase gene in Escherichia coli and its subsequent purification.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with the R. sphaeroides this compound hydratase gene insert

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

SDS-PAGE analysis equipment and reagents

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged this compound hydratase with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.[2]

Enzyme Assay for this compound Hydratase

This assay measures the activity of this compound hydratase by monitoring the dehydration of β-methylmalyl-CoA to this compound.

Materials:

-

Purified this compound hydratase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8)

-

β-methylmalyl-CoA (substrate)

-

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer and β-methylmalyl-CoA in a quartz cuvette.

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of purified this compound hydratase.

-

Monitor the increase in absorbance at 290 nm, which corresponds to the formation of this compound (ε = 3.1 mM⁻¹ cm⁻¹).[4]

-

Calculate the enzyme activity based on the rate of change in absorbance over time.

Visualizations

The following diagrams illustrate the metabolic pathway and a general experimental workflow.

References

- 1. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

The Pivotal Role of Mesaconyl-CoA Hydratase in Bacterial Metabolic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesaconyl-CoA hydratase, a key enzyme in several central carbon metabolic pathways in bacteria, catalyzes the reversible hydration of this compound to β-methylmalyl-CoA. This seemingly simple reaction is a critical node in two significant pathways: the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation and the 3-hydroxypropionate (B73278) cycle for autotrophic CO2 fixation. This technical guide provides an in-depth exploration of the core functions of this compound hydratase, detailing its biochemical properties, the metabolic pathways it governs, and the experimental methodologies used to characterize it. The presented data, structured for clarity and comparison, alongside detailed experimental protocols and pathway visualizations, offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially target this crucial bacterial enzyme.

Introduction

Bacteria exhibit remarkable metabolic diversity, enabling them to thrive in a wide range of environments by utilizing diverse carbon sources. Central to this adaptability are unique metabolic pathways that are not found in eukaryotes, making their constituent enzymes attractive targets for novel antimicrobial drug development. This compound hydratase is one such enzyme, playing a vital role in the carbon metabolism of numerous bacteria.[1][2][3][4] It facilitates the interconversion between this compound and β-methylmalyl-CoA, a critical step in pathways that allow bacteria to grow on C1 and C2 compounds.[5][6][7][8][9]

This guide will delve into the multifaceted role of this compound hydratase, focusing on its function within two primary metabolic contexts: the ethylmalonyl-CoA pathway and the 3-hydroxypropionate cycle. We will also present a consolidated overview of the experimental techniques employed to study this enzyme, providing a foundation for future research and therapeutic exploration.

Biochemical Properties and Quantitative Data

This compound hydratase has been characterized in several bacteria, revealing key enzymatic and physical properties. The enzyme is a homodimer with a total molecular mass of approximately 80 kDa, with each subunit being around 40 kDa.[1][2][3] The recombinant proteins from Chloroflexus aurantiacus and Rhodobacter sphaeroides have been shown to catalyze the reversible dehydration of erythro-β-methylmalyl-CoA to this compound.[1][2][3]

The following tables summarize the key quantitative data for this compound hydratase from different bacterial sources.

| Parameter | Chloroflexus aurantiacus | Rhodobacter sphaeroides | Haloarcula hispanica |

| Specific Activity | 1,300 µmol min⁻¹ mg⁻¹ (at 55°C)[1] | 1,400 µmol min⁻¹ mg⁻¹ (at 30°C)[1] | Not explicitly stated for the hydratase, but assayed. |

| Enzyme Turnover (per dimeric enzyme) | 1,700 s⁻¹[1] | 1,900 s⁻¹[1] | Not available. |

| Optimal pH | 7.5[1] | 7.5[1] | Assayed at pH 7.8.[10][11] |

| Subunit Molecular Mass | ~40 kDa[1][3] | ~40 kDa[1][3] | Native mass of 86 kDa suggests a homodimer.[11] |

| Native Molecular Mass | 80 kDa (homodimer)[1][2][3] | 80 kDa (homodimer)[1][2][3] | 86 kDa (homodimer)[11] |

| Kinetic Parameters for Mesaconyl-C4-CoA Hydratase from Chloroflexus aurantiacus | |

| Substrate | 3-methylfumaryl-CoA (mesaconyl-C4-CoA)[12] |

| K_M_ | 75 µM[12] |

| k_cat_ | 1045 s⁻¹ (at 45°C)[12] |

Role in Bacterial Metabolic Pathways

This compound hydratase is a key player in at least two central metabolic pathways in bacteria, facilitating the crucial step of interconverting C5-dicarboxylic acid CoA esters.

The Ethylmalonyl-CoA Pathway

In many bacteria that lack the glyoxylate (B1226380) cycle, such as Rhodobacter sphaeroides and Methylobacterium extorquens, the ethylmalonyl-CoA pathway is essential for the assimilation of acetyl-CoA derived from C2 compounds like acetate.[2][3][4][5][7][8] In this pathway, this compound hydratase catalyzes the hydration of this compound to β-methylmalyl-CoA.[1] The subsequent cleavage of β-methylmalyl-CoA yields glyoxylate and propionyl-CoA, which are then further metabolized to regenerate the initial acetyl-CoA acceptor and produce biomass precursors.[1][13] The inactivation of the gene encoding this compound hydratase in R. sphaeroides has been shown to prevent growth on acetate, highlighting its critical role.[1]

References

- 1. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Biotechnological potential of the ethylmalonyl-CoA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 12. uniprot.org [uniprot.org]

- 13. [The mechanism of acetate assimilation in purple nonsulfur bacteria lacking the glyoxylate pathway: enzymes of the citramalate cycle in Rhodobacter sphaeroides] - PubMed [pubmed.ncbi.nlm.nih.gov]

Succinyl-CoA:Mesaconate CoA-Transferase: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl-CoA:Mesaconate CoA-Transferase (Mct) is a pivotal enzyme in the methylaspartate cycle, an essential anaplerotic pathway for acetate (B1210297) assimilation in certain haloarchaea. This enzyme catalyzes the transfer of a Coenzyme A (CoA) moiety from succinyl-CoA to mesaconate, yielding mesaconyl-C1-CoA and succinate. As a member of the class III CoA-transferase family, Mct exhibits high specificity for its physiological substrates, making it a potential target for metabolic engineering and drug development. This guide provides an in-depth analysis of the function, mechanism, kinetics, and experimental protocols related to Succinyl-CoA:Mesaconate CoA-Transferase.

Introduction

Growth on two-carbon compounds like acetate requires specialized metabolic pathways to replenish C4-dicarboxylic acids for biosynthesis. While many organisms utilize the glyoxylate (B1226380) cycle, a significant portion of haloarchaea employ the methylaspartate cycle.[1][2][3] Succinyl-CoA:Mesaconate CoA-Transferase catalyzes a unique and crucial reaction within this cycle: the activation of mesaconate to mesaconyl-C1-CoA.[1][2] This distinguishes the methylaspartate cycle from other known anaplerotic pathways.[1][2] Understanding the function and mechanism of this enzyme is critical for comprehending the metabolic flexibility of these extremophiles and for potential biotechnological applications.

Function and Metabolic Context

Succinyl-CoA:Mesaconate CoA-Transferase is a key enzyme in the methylaspartate cycle of haloarchaea, such as Haloarcula hispanica.[1][3][4] This cycle facilitates the net conversion of two molecules of acetyl-CoA into one molecule of malate.[1][2]

The reaction catalyzed by Mct is as follows:

Succinyl-CoA + Mesaconate ⇌ Succinate + Mesaconyl-C1-CoA

This reaction is the only known instance of mesaconate activation to mesaconyl-C1-CoA in a metabolic pathway.[1][2] The generated mesaconyl-C1-CoA is subsequently hydrated to β-methylmalyl-CoA by mesaconyl-CoA hydratase, continuing the cycle.[1][2][3][4] The high specificity of Mct for mesaconate and succinyl-CoA underscores its dedicated role in this pathway.[1][2][3][4]

Below is a diagram illustrating the position of Succinyl-CoA:Mesaconate CoA-Transferase within the methylaspartate cycle.

Catalytic Mechanism

Succinyl-CoA:Mesaconate CoA-Transferase belongs to the class III family of CoA-transferases.[1][2] While a detailed crystal structure of Mct is not yet available, the mechanism of class III CoA-transferases is generally understood to proceed through a ternary complex without the formation of a covalent enzyme intermediate, which is characteristic of class I and II transferases. However, studies on related enzymes, such as succinyl-CoA:3-ketoacid coenzyme A transferase, suggest a stepwise mechanism involving an anhydride (B1165640) intermediate.[5][6] In this proposed mechanism, the carboxylate of the acceptor substrate attacks the thioester carbonyl of the donor CoA-thioester, forming a transient anhydride intermediate. This is followed by the transfer of the CoA moiety.

The proposed catalytic mechanism can be visualized as follows:

Quantitative Data: Kinetics and Substrate Specificity

The enzyme from H. hispanica demonstrates a high degree of specificity for its natural substrates. Succinyl-CoA is the only identified CoA donor, with no activity observed with acetyl-CoA, propionyl-CoA, butyryl-CoA, or acetoacetyl-CoA.[7] While mesaconate is the primary CoA acceptor, the enzyme also shows activity with structurally similar compounds.

Table 1: Kinetic Parameters of Recombinant Succinyl-CoA:Mesaconate CoA-Transferase from H. hispanica

| Substrate (CoA Acceptor) | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Mesaconate | 0.40 ± 0.05 | 40 ± 1 | 35 | 87.5 |

| Methylsuccinate | 0.8 ± 0.1 | 50 ± 2 | 44 | 55 |

| Glutarate | 10 ± 1 | 30 ± 2 | 26 | 2.6 |

| Acrylate | 30 ± 5 | 15 ± 2 | 13 | 0.43 |

| Itaconate | * | 1.65 ± 0.15 | - | - |

Note: The activity with itaconate did not follow Michaelis-Menten kinetics and increased linearly with substrate concentration.[1]

Table 2: Substrate Specificity of Succinyl-CoA:Mesaconate CoA-Transferase

| CoA Donor | Relative Activity (%) | CoA Acceptor | Relative Activity (%) |

| Succinyl-CoA | 100 | Mesaconate | 100 |

| Acetyl-CoA | 0 | Methylsuccinate | ~125 |

| Propionyl-CoA | 0 | Glutarate | ~75 |

| Butyryl-CoA | 0 | Acrylate | ~38 |

| Acetoacetyl-CoA | 0 | Itaconate | Low |

Experimental Protocols

Enzyme Activity Assay

The activity of Succinyl-CoA:Mesaconate CoA-Transferase is typically measured by monitoring the formation of this compound from succinyl-CoA and mesaconate using ultra-performance liquid chromatography (UPLC).[1][2]

Reagents and Buffers:

-

100 mM Tris/HCl buffer, pH 7.8

-

3 M KCl

-

5 mM MgCl₂

-

1 mM Succinyl-CoA

-

10 mM Mesaconate

-

Purified enzyme or cell extract

-

2 M HCl/10% acetonitrile (B52724) (for stopping the reaction)

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris/HCl (pH 7.8), 3 M KCl, 5 mM MgCl₂, and 1 mM succinyl-CoA.

-

Add the cell extract or purified enzyme to the reaction mixture.

-

Initiate the reaction by adding 10 mM mesaconate.

-

Incubate the reaction at 37°C.

-

At specific time intervals, withdraw a 25 µl aliquot and stop the reaction by adding 10 µl of 2 M HCl/10% acetonitrile on ice.

-

Analyze the formation of this compound by UPLC.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[1][2]

Recombinant Expression and Purification

The gene encoding Succinyl-CoA:Mesaconate CoA-Transferase (e.g., Hah_1336 from H. hispanica) can be heterologously expressed in a suitable host, such as Haloferax volcanii.[1][4] Purification is typically achieved through standard chromatographic techniques.

The general workflow for obtaining purified enzyme is as follows:

Conclusion and Future Directions

Succinyl-CoA:Mesaconate CoA-Transferase is a highly specific enzyme essential for the methylaspartate cycle in haloarchaea. Its unique catalytic activity presents an interesting case for studying enzyme evolution and metabolic adaptation. For drug development professionals, the enzyme's crucial role in the central carbon metabolism of these organisms could make it a target for novel antimicrobial agents, particularly those targeting extremophiles. Future research should focus on elucidating the three-dimensional structure of Mct to gain deeper insights into its catalytic mechanism and substrate specificity. This structural information will be invaluable for rational enzyme engineering and the design of specific inhibitors.

References

- 1. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 3. Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism and specificity of succinyl-CoA:3-ketoacid coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uniprot.org [uniprot.org]

The Evolutionary Crossroads of Bacterial Metabolism: A Technical Guide to Mesaconyl-CoA Pathways

For Researchers, Scientists, and Drug Development Professionals

The intricate metabolic networks of bacteria are a testament to their remarkable adaptability and evolutionary ingenuity. Central to this metabolic flexibility are pathways that enable the assimilation of simple carbon compounds, and among these, the Mesaconyl-CoA pathways have emerged as a fascinating example of evolutionary innovation. This technical guide provides an in-depth exploration of the evolutionary significance, mechanistic underpinnings, and experimental investigation of these crucial bacterial pathways. This compound serves as a key intermediate in at least two distinct and vital metabolic routes: the 3-hydroxypropionate (B73278) (3-HP) bi-cycle for autotrophic carbon fixation and the ethylmalonyl-CoA (EMC) pathway for the assimilation of acetate (B1210297) and other C2 compounds. The presence and variation of these pathways across diverse bacterial phyla underscore their importance in shaping microbial ecology and present potential targets for novel therapeutic interventions.

Core Concepts: Two Pathways, One Key Intermediate

This compound, a five-carbon dicarboxylic acid thioester, stands at a metabolic junction, participating in distinct pathways with different physiological roles. The interconversion between this compound and its hydrated form, β-methylmalyl-CoA, is a recurring enzymatic step, catalyzed by this compound hydratase, that highlights a case of molecular exaptation in bacterial evolution.

The 3-Hydroxypropionate (3-HP) Bi-Cycle: An Ancient Route for Carbon Fixation

In some of the earliest branching phototrophic bacteria, such as the green non-sulfur bacterium Chloroflexus aurantiacus, the 3-HP bi-cycle represents a unique mechanism for autotrophic CO2 fixation.[1][2][3] This pathway is particularly significant as it is considered one of the ancient methods of carbon assimilation, predating the more widely known Calvin-Benson-Bassham cycle. In this cycle, the dehydration of β-methylmalyl-CoA to this compound is a critical step leading to the regeneration of acetyl-CoA and the net fixation of bicarbonate.[2]

The Ethylmalonyl-CoA (EMC) Pathway: A Versatile Strategy for Acetate Assimilation

In a wide range of bacteria, including Rhodobacter sphaeroides, Methylobacterium extorquens, and various Streptomyces species, the EMC pathway provides an alternative to the glyoxylate (B1226380) cycle for the assimilation of acetyl-CoA derived from sources like acetate or fatty acids.[1][2][3] In this pathway, the hydration of this compound to β-methylmalyl-CoA is essential for the eventual production of glyoxylate and propionyl-CoA, which are then funneled into central metabolism.[2] The EMC pathway's modularity and efficiency have likely contributed to its widespread distribution among bacteria with diverse lifestyles.

Quantitative Insights: Enzyme Kinetics

The efficiency of these pathways is largely determined by the kinetic properties of their constituent enzymes. A key enzyme, this compound hydratase, has been a focus of biochemical characterization. The following table summarizes the kinetic parameters of this enzyme from different bacterial species, highlighting variations that may reflect evolutionary adaptation to different metabolic contexts.

| Enzyme Source Organism | Pathway | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Chloroflexus aurantiacus | 3-HP Bi-cycle | erythro-β-methylmalyl-CoA | 35 | 1700 | 48.6 | [4] |

| Rhodobacter sphaeroides | EMC Pathway | erythro-β-methylmalyl-CoA | 50 | 1900 | 38.0 | [4] |

| Haloarcula hispanica | Methylaspartate Cycle | mesaconyl-C1-CoA | 110 | 89 (per dimer) | 0.81 | [4] |

Visualizing the Pathways and Processes

To better understand the flow of metabolites and the logical steps in experimentation, the following diagrams have been generated using Graphviz.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and this compound Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

Mesaconyl-CoA: A Linchpin in Bacterial Acetate Assimilation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetate (B1210297), a ubiquitous carbon source, is assimilated by various microorganisms through specialized metabolic pathways. In many bacteria lacking the glyoxylate (B1226380) cycle, the ethylmalonyl-CoA (EMC) pathway and the methylaspartate cycle have emerged as critical routes for converting acetate into central metabolic intermediates. A key, shared feature of these pathways is the C5-dicarboxylic acid thioester, mesaconyl-CoA. This technical guide provides a comprehensive overview of the role of this compound as a pivotal intermediate in acetate assimilation. It details the enzymatic reactions, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for studying these pathways, providing a valuable resource for researchers in microbiology, biochemistry, and drug development.

Introduction

The ability of microorganisms to utilize two-carbon compounds like acetate is fundamental for their survival and proliferation in diverse environments. While the glyoxylate cycle is a well-established pathway for acetate assimilation in many organisms, a significant number of bacteria, including important members of the α-proteobacteria and haloarchaea, lack this cycle.[1] These organisms have evolved alternative strategies, such as the ethylmalonyl-CoA (EMC) pathway and the methylaspartate cycle, to convert acetyl-CoA into essential C3 and C4 building blocks for biosynthesis.[1][2] Central to these pathways is the intermediate, this compound, whose formation and subsequent conversion are critical for the overall carbon flux.[3][4] Understanding the intricacies of these pathways, particularly the enzymes that catalyze the transformations involving this compound, is crucial for metabolic engineering efforts aimed at producing value-added chemicals and for the development of novel antimicrobial agents targeting these unique metabolic routes.

The Ethylmalonyl-CoA (EMC) Pathway: A Detailed Look

The EMC pathway is a sophisticated enzymatic cascade that converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[5] This pathway is prominently active in organisms like Rhodobacter sphaeroides and Methylobacterium extorquens.[2][3] this compound is a key intermediate in this pathway, formed from the oxidation of (2S)-methylsuccinyl-CoA.

Enzymatic Steps of the EMC Pathway

The core reactions of the EMC pathway leading to and from this compound are as follows:

-

Crotonyl-CoA Carboxylase/Reductase (Ccr): This enzyme catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[2]

-

Ethylmalonyl-CoA Mutase (Ecm): A vitamin B12-dependent enzyme that isomerizes (2S)-ethylmalonyl-CoA to (2R)-methylsuccinyl-CoA.[6]

-

(2S)-Methylsuccinyl-CoA Dehydrogenase (Mcd): This FAD-dependent enzyme oxidizes (2S)-methylsuccinyl-CoA to this compound.[7]

-

This compound Hydratase (Mch): This enzyme catalyzes the hydration of this compound to form β-methylmalyl-CoA.[3][8]

-

β-Methylmalyl-CoA Lyase (Mcl): This lyase cleaves β-methylmalyl-CoA to yield glyoxylate and propionyl-CoA.[2][9]

The propionyl-CoA generated is then carboxylated to methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA, feeding into the tricarboxylic acid (TCA) cycle.

Visualization of the EMC Pathway

The Methylaspartate Cycle: An Alternative Route in Haloarchaea

In certain haloarchaea, such as Haloarcula hispanica, which lack the glyoxylate cycle, acetate assimilation proceeds via the methylaspartate cycle.[1][10] This pathway also features this compound as a central intermediate, albeit generated through a different series of reactions.

Key Steps of the Methylaspartate Cycle

The methylaspartate cycle begins with the conversion of glutamate (B1630785) to mesaconate, which is then activated to this compound:

-

Glutamate Mutase & Methylaspartate Ammonia Lyase: Glutamate is converted to mesaconate.

-

Succinyl-CoA:Mesaconate CoA-Transferase (Mct): This enzyme activates mesaconate to mesaconyl-C1-CoA using succinyl-CoA as the CoA donor.[1]

-

This compound Hydratase (Mch): Similar to the EMC pathway, this enzyme hydrates mesaconyl-C1-CoA to β-methylmalyl-CoA.[1]

-

β-Methylmalyl-CoA Lyase (Mcl): Cleavage of β-methylmalyl-CoA yields glyoxylate and propionyl-CoA.[10]

The resulting glyoxylate and propionyl-CoA are further metabolized to replenish central metabolic precursors.

Visualization of the Methylaspartate Cycle

Quantitative Data